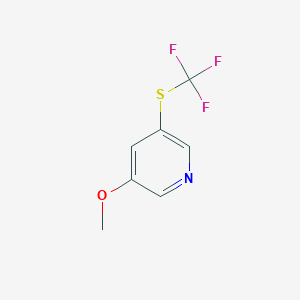
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is an organic compound with the molecular formula C9H12BrN3S It is a derivative of thiosemicarbazide, characterized by the presence of a bromo-substituted dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4,6-dimethylaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiosemicarbazide moiety can be oxidized to form corresponding thiadiazoles or reduced to form hydrazides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiosemicarbazides.
Oxidation Reactions: Products include thiadiazoles.
Reduction Reactions: Products include hydrazides.
科学的研究の応用
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
- 2-Bromo-4,6-dimethylaniline
- 4-Bromo-2,6-dimethylphenyl isocyanate
Comparison: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is unique due to its specific substitution pattern and the presence of the thiosemicarbazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in various research and industrial contexts.
特性
CAS番号 |
1263377-75-8 |
|---|---|
分子式 |
C9H12BrN3S |
分子量 |
274.18 g/mol |
IUPAC名 |
1-amino-3-(2-bromo-4,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H12BrN3S/c1-5-3-6(2)8(7(10)4-5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) |
InChIキー |
XAEINXNBXSGQEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



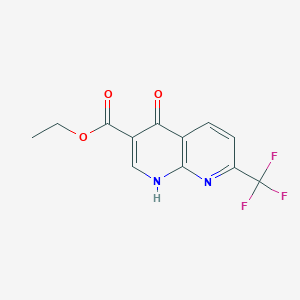
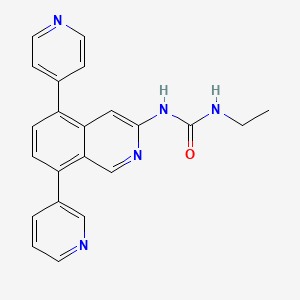
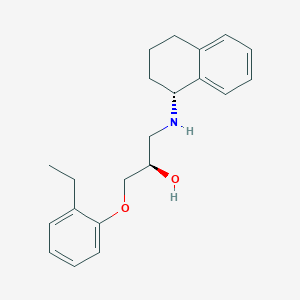
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
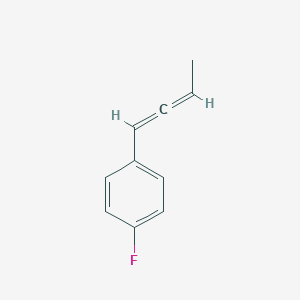
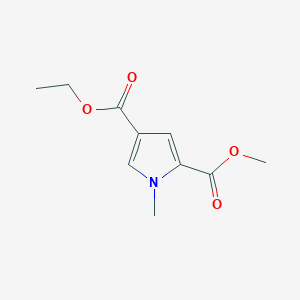
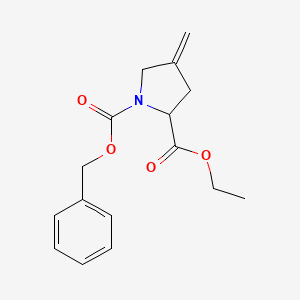
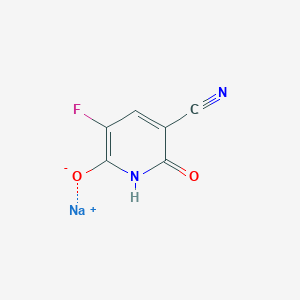
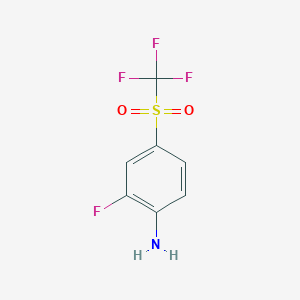

![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)

